molecular formula C22H21N5O B2501283 N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide CAS No. 877796-72-0

N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide

Cat. No. B2501283
M. Wt: 371.444
InChI Key: VVPHVUDOLGVQNJ-UHFFFAOYSA-N
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Description

The compound "N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide" is a derivative of the pyrazolopyrimidin class, which has been studied for its potential as a ligand for Peripheral Benzodiazepine Receptors (PBR). Research has focused on the synthesis of these compounds and their biological evaluation, particularly in the context of their affinity for PBR and their ability to modulate steroid biosynthesis in cells .

Synthesis Analysis

The synthesis of related 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the pyrimidine ring. A novel synthetic method has been developed for the preparation of these compounds, which includes the use of different acetamide moieties to investigate their effects on PBR binding . Additionally, the synthesis of similar compounds with a focus on the tri-substituted methanes (TRSMs) bearing the pyrazolophenoxy-phenylacetamide unit has been reported, which involves a one-pot multi-component reaction .

Molecular Structure Analysis

The molecular structure of compounds within this class has been characterized using spectral data and, in some cases, crystallography. For instance, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was determined, revealing the presence of inversion dimers and π-stacking interactions between aromatic systems in the crystal lattice . These structural features are crucial for understanding the binding interactions with PBR.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and can include cyclization reactions, as seen in the synthesis of triazolopyrimidin derivatives . The reactions are designed to introduce various substituents that can affect the binding affinity and selectivity of the compounds for PBR versus Central Benzodiazepine Receptors (CBR) .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the pyrimidine moiety. These properties are critical for their interaction with PBR and their selectivity over CBR. The binding affinities of these compounds can range significantly, with some exhibiting high selectivity for PBR. The ability of these compounds to stimulate steroid biosynthesis in C6 glioma rat cells has also been evaluated, with some showing potency comparable to known PBR ligands .

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including similar compounds, has been reported as selective ligands of the translocator protein (18 kDa), crucial for developing radioligands for PET imaging. DPA-714, a compound within this series, was designed with a fluorine atom to allow labeling with fluorine-18, facilitating in vivo imaging of the translocator protein using positron emission tomography (PET) (Dollé et al., 2008).

Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the query compound, have been described as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds exhibit enzymatic and cellular activity as well as in vivo oral antihypertensive activity, highlighting their potential in treating hypertension and other related cardiovascular diseases (Dumaitre & Dodic, 1996).

Peripheral Benzodiazepine Receptor Ligands

The compound class including N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide has been explored for synthesizing selective Peripheral Benzodiazepine Receptor (PBR) ligands. These studies aimed to modulate steroid biosynthesis in C6 glioma cells, demonstrating the potential therapeutic applications in neurological and psychiatric conditions (Selleri et al., 2005).

Antimicrobial and Anticancer Activities

Compounds within this chemical family have been synthesized and evaluated for their antimicrobial activity against various pathogenic bacteria and cytotoxicity against cancer cell lines. Preliminary results indicate moderate to significant cytotoxic and antibacterial activity, showcasing their potential as leads for developing new antimicrobial and anticancer therapies (Aggarwal et al., 2014).

Cognitive Impairment Treatment

Another study focused on the design, synthesis, and structure-activity relationship analysis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ITI-214, exhibited excellent selectivity and showed good efficacy in vivo, with potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

properties

IUPAC Name

N-[4-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)21(15(2)26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHVUDOLGVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide

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